2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
Dioxaborolanes are a class of organic compounds containing a boron atom bonded to two oxygen atoms and two carbon atoms . They are used in various chemical reactions due to their unique properties .
Molecular Structure Analysis
The molecular structure of dioxaborolanes typically involves a five-membered ring consisting of two carbon atoms, two oxygen atoms, and one boron atom .Chemical Reactions Analysis
Dioxaborolanes are involved in various chemical reactions. For instance, they can react with a cross-linker and isocyanates by the thiol-ene “click” reaction and the addition reaction, providing a formation of the networks .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of derivatives similar to the specified compound, highlighting their potential as serine protease inhibitors. These compounds showed specific interactions in both solid state and solution, which could be relevant for developing therapeutic agents (Spencer et al., 2002).
- The crystal structure of a related compound was determined, providing insights into the molecular arrangement and potential for further modification in drug design (Seeger & Heller, 1985).
Applications in Material Science
- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized for potential use in LCD technology and as intermediates for conjugated polyene materials. These compounds are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).
Biological and Therapeutic Potential
- Another study synthesized benzyloxycyanophenylboronic esters related to the compound , potentially relevant for developing new pharmaceuticals or chemical probes (El Bialy et al., 2011).
- Research into pinacolyl boronate-substituted stilbenes, similar in structure to the specified compound, showed inhibition of lipogenesis, presenting a potential pathway for developing lipid-lowering drugs (Das et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHTXNGOJVNTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.